4-(4-Chlorobenzoyloxy)benzoic acid
Description
4-(4-Chlorobenzoyloxy)benzoic acid is a benzoic acid derivative featuring a chlorobenzoyloxy substituent at the para position of the aromatic ring.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-5-1-10(2-6-11)14(18)19-12-7-3-9(4-8-12)13(16)17/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBWBJCPCRUZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyloxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chlorobenzoic acid and 4-hydroxybenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivatives.
Substitution: The chlorobenzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid and 4-hydroxybenzoic acid.
Reduction: 4-(4-Chlorobenzyl)oxybenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobenzoyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of 4-(4-Chlorobenzoyloxy)benzoic acid and its analogs:
Key Observations :
- Halogen Effects: The presence of chlorine in this compound increases molecular weight compared to non-halogenated analogs like 4-hydroxybenzoic acid. Chlorine’s electron-withdrawing nature may enhance the acidity of the carboxylic acid group compared to alkoxy-substituted derivatives (e.g., propoxy in ).
- Melting Points: Fluorinated analogs like 4-(4-Fluorophenoxy)benzoic acid exhibit higher melting points (171–175°C) due to strong intermolecular interactions (e.g., hydrogen bonding and halogen-based dipole-dipole forces) . The absence of melting point data for the chlorinated target compound suggests further experimental characterization is needed.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-(4-Chlorobenzoyloxy)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Route 1 : Condensation of 4-chlorobenzoic acid with 4-hydroxybenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere .
- Route 2 : Esterification via acid-catalyzed (H₂SO₄ or p-toluenesulfonic acid) reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzoic acid at 60–80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to hydroxybenzoic acid), solvent polarity, and catalyst loading to minimize side products (e.g., hydrolysis of acyl chloride) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- Spectroscopy :
- Mass Spectrometry : ESI-MS (negative mode) to observe [M-H]⁻ ion at m/z 291 (C₁₄H₉ClO₄⁻) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard Mitigation :
- GHS Classification : Skin corrosion (Category 2), eye damage (Category 2A) .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions .
- Spill Management : Neutralize with sodium bicarbonate, collect in hazardous waste containers, and avoid aqueous discharge .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Troubleshooting :
- Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃; carboxylic acid protons may shift due to hydrogen bonding .
- Crystallinity : Recrystallize from ethanol/water to improve purity. Diffuse reflectance UV-Vis can detect impurities in solid-state samples .
- Cross-Validation : Use X-ray crystallography (SHELXL/SIR97) to resolve ambiguities in bond lengths/angles .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Crystallization Strategies :
- Solvent Screening : Test mixed solvents (e.g., DMF/water, acetone/hexane) to balance solubility and nucleation rates .
- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated ethanol solution improves crystal quality .
- Twinned Crystals : Use SHELXL’s TWIN command to refine diffraction data from non-merohedral twins .
Q. What experimental approaches are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Biochemical Assays :
- Enzyme Inhibition : Conduct kinetic assays (e.g., tyrosinase inhibition) with varying substrate (L-DOPA) and inhibitor concentrations. Benzoic acid derivatives often show competitive inhibition via copper chelation .
- Binding Studies : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify affinity (Kd) for targets like carbonic anhydrase .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points (e.g., 180–185°C vs. 175–178°C) be investigated?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
